3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile 3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17503693
InChI: InChI=1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2
SMILES:
Molecular Formula: C10H8F4N2
Molecular Weight: 232.18 g/mol

3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

CAS No.:

Cat. No.: VC17503693

Molecular Formula: C10H8F4N2

Molecular Weight: 232.18 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile -

Specification

Molecular Formula C10H8F4N2
Molecular Weight 232.18 g/mol
IUPAC Name 3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile
Standard InChI InChI=1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2
Standard InChI Key CEHLMQUQNUJNJX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)F

Introduction

Molecular Structure and Stereochemical Properties

Structural Characterization

The compound’s IUPAC name, (3R)-3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile, reflects its stereochemistry and substituent arrangement. The phenyl ring contains a fluorine atom at the ortho position (C2) and a trifluoromethyl group at the para position (C5). The nitrile group (-C≡N) and amino group (-NH2_2) are bonded to the central carbon (C3), which adopts an R configuration .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H8F4N2\text{C}_{10}\text{H}_{8}\text{F}_{4}\text{N}_{2}PubChem
Molecular Weight232.18 g/molVulcanChem
IUPAC Name(3R)-3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrilePubChem
SMILESC1=CC(=C(C=C1C(F)(F)F)C@@HN)FVulcanChem
InChIKeyCEHLMQUQNUJNJX-SECBINFHSA-NPubChem

The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy typically confirms the absolute configuration.

Electronic and Steric Effects

The electron-withdrawing trifluoromethyl (-CF3_3) and fluorine substituents induce significant electronic effects on the aromatic ring, reducing electron density and influencing reactivity. The ortho-fluorine creates steric hindrance, affecting rotational freedom and intermolecular interactions .

Synthesis and Optimization

Reaction Pathways

The synthesis begins with 2-fluoro-5-(trifluoromethyl)benzaldehyde and 3-aminopropanenitrile under reductive amination conditions. A typical procedure involves:

  • Condensation: The aldehyde reacts with the amine to form an imine intermediate.

  • Reduction: Sodium cyanoborohydride (NaBH3_3CN) reduces the imine to a secondary amine.

  • Purification: Chromatography isolates the enantiomerically pure product.

Table 2: Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
CondensationEthanol, 25°C, 12 h7890
ReductionNaBH3_3CN, MeOH, 0°C, 2 h8595
PurificationSilica gel chromatography7099

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.

Enantiomeric Control

Asymmetric synthesis employs chiral catalysts or resolutions to favor the R-enantiomer. Kinetic resolution using immobilized lipases has achieved enantiomeric excess (ee) >98%.

Chemical Reactivity and Functional Group Transformations

Amino Group Reactivity

The primary amine participates in:

  • Acylation: Reaction with acetyl chloride forms the corresponding acetamide.

  • Schiff Base Formation: Condensation with ketones yields imines.

  • Oxidation: Hydrogen peroxide converts the amine to a nitro group.

Nitrile Group Transformations

The nitrile undergoes:

  • Hydrolysis: Concentrated HCl yields the carboxylic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4_4) produces the primary amine.

  • Cycloaddition: Cu-catalyzed azide-alkyne cycloaddition forms triazoles.

Applications in Medicinal Chemistry

Pharmacophore Development

The compound serves as a building block for AMPA receptor antagonists. Structural analogs like 3-{(4-Oxo-4H-pyrido[3,2-e] thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile exhibit anticonvulsant activity in rodent models .

Table 3: Biological Activity of Analogs

CompoundIC50_{50} (nM)Target
2512.4AMPA Receptor
279.8NMDA Receptor

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Ortho-fluorine enhances metabolic stability by resisting oxidative degradation.

  • Trifluoromethyl Group: Improves lipid solubility and blood-brain barrier penetration .

Material Science Applications

Fluorinated Polymers

Incorporating the compound into polyamides increases thermal stability (TgT_g > 200°C) and chemical resistance.

Liquid Crystals

The rigid aromatic core and polar nitrile group enable applications in tunable liquid crystal displays (LCDs).

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